Ac-Met-Ala-Ser-OH

Beschreibung

BenchChem offers high-quality Ac-Met-Ala-Ser-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Met-Ala-Ser-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

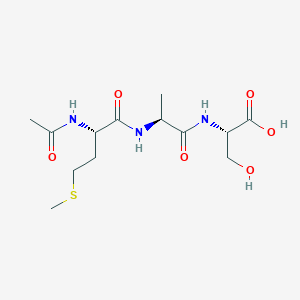

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-7(11(19)16-10(6-17)13(21)22)14-12(20)9(4-5-23-3)15-8(2)18/h7,9-10,17H,4-6H2,1-3H3,(H,14,20)(H,15,18)(H,16,19)(H,21,22)/t7-,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPGZVPOLKESGX-HGNGGELXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Role of Ac-Met-Ala-Ser-OH in N-terminal acetylation pathway

An In-Depth Technical Guide

Topic: A Strategic Framework for Elucidating the Role of Ac-Met-Ala-Ser-OH in the N-Terminal Acetylation Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-terminal acetylation (NTA) is one of the most abundant and functionally significant protein modifications in eukaryotes, impacting over 80% of the human proteome.[1] This modification, catalyzed by a family of N-terminal acetyltransferases (NATs), plays a critical role in protein stability, folding, and subcellular localization.[1][2] While the substrate specificities for major NAT enzymes are relatively well-defined, the roles of non-canonical peptide sequences remain an area of active investigation. This technical guide outlines a comprehensive, field-proven strategic framework for characterizing the function of a specific acetylated tetrapeptide, Ac-Met-Ala-Ser-OH, within the NTA pathway. We move beyond simple descriptions to provide the causal logic behind experimental choices, presenting a self-validating system for determining whether this peptide acts as a substrate, an inhibitor, or a tool compound for probing NAT activity. This document serves as a blueprint for researchers aiming to dissect the intricacies of the N-terminome and develop novel chemical probes or therapeutic agents targeting this fundamental cellular process.

The Core Landscape of N-Terminal Acetylation (NTA)

The Fundamental NTA Reaction

N-terminal acetylation is the irreversible transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the first amino acid of a polypeptide chain.[1][3] This process neutralizes the positive charge of the N-terminus at physiological pH, increasing its hydrophobicity and potentially altering the protein's structure and interaction partners.[1][4] The majority of NTA occurs co-translationally, as the nascent polypeptide emerges from the ribosome exit tunnel, but post-translational NTA events have also been identified.[4][5][6]

The N-Terminal Acetyltransferase (NAT) Family: Gatekeepers of the N-Terminome

The enzymes responsible for NTA, the NATs, are a conserved family categorized by their subunit composition and distinct substrate specificities.[1] Each NAT recognizes a specific consensus sequence at the N-terminus of its target protein, ensuring a high degree of precision in the modification process.[6] The major co-translational NATs and their canonical substrates are summarized below.

| NAT Complex | Catalytic Subunit | Auxiliary Subunit(s) | Typical Substrate N-Termini (after iMet cleavage) | Typical Substrate N-Termini (iMet retained) |

| NatA | NAA10 | NAA15 | Ala-, Ser-, Thr-, Gly-, Val-, Cys- | N/A |

| NatB | NAA20 | NAA25 | N/A | Met-Asp-, Met-Glu-, Met-Asn-, Met-Gln- |

| NatC | NAA30 | NAA35, NAA38 | N/A | Met-Leu-, Met-Ile-, Met-Phe-, Met-Trp- |

Table 1: Substrate specificities of the major human N-terminal acetyltransferases.[1][4][5][6][7]

Functional Consequences of NTA: A Matter of Stability and Control

Historically considered a static modification, NTA is now recognized as a critical regulator of protein fate. One of its most vital roles is to protect proteins from degradation.[8] The unmodified N-terminus of certain proteins can act as a degradation signal (N-degron), which is recognized by E3 ubiquitin ligases, leading to ubiquitination and subsequent proteasomal degradation.[2] By acetylating the N-terminus, NATs effectively mask this N-degron, shielding the protein and increasing its cellular half-life.[1][2][4] This protective mechanism is crucial for cellular homeostasis, and defects in NAT activity have been linked to a range of human diseases, including cancer and neurodegenerative disorders.[2][4]

Characterizing Ac-Met-Ala-Ser-OH: A Strategic Approach

The peptide sequence Met-Ala-Ser presents an interesting case. The initiator methionine (iMet) is retained, yet the second residue, Alanine, does not fit the canonical substrate patterns for NatB (which prefers acidic residues) or NatC (which prefers large hydrophobic residues).[5][6] This ambiguity requires a systematic approach to define its role.

Hypothesis Formulation

Given the sequence, we can formulate three primary hypotheses for the role of the corresponding unacetylated peptide (Met-Ala-Ser-OH) and its acetylated form (Ac-Met-Ala-Ser-OH):

-

Novel Substrate: Met-Ala-Ser-OH could be a substrate for a known NAT acting outside its canonical specificity, or for a less characterized or novel NAT.

-

Competitive Inhibitor: The acetylated form, Ac-Met-Ala-Ser-OH, could act as a product mimic, binding to the active site of a NAT and competitively inhibiting the acetylation of its cognate substrates.

-

Allosteric Modulator or Tool Compound: The peptide might bind to a site other than the catalytic cleft to modulate NAT activity or serve as a non-functional tool compound, useful as a negative control.

Synthesis of Peptide Probes

The foundational step for testing these hypotheses is the chemical synthesis of both the acetylated (Ac-Met-Ala-Ser-OH) and unacetylated (Met-Ala-Ser-OH) peptides. Solid-Phase Peptide Synthesis (SPPS) is the standard, reliable method for this purpose.[9] For the acetylated version, N-terminal acetylation is performed as the final step on the resin-bound peptide before cleavage and purification. Purity and identity must be rigorously confirmed by HPLC and mass spectrometry.

Experimental Workflows for Functional Characterization

A multi-pronged approach combining in vitro biochemistry with cellular analysis provides the most robust and comprehensive characterization.

Workflow 1: In Vitro Enzymatic Assays

Causality: The most direct way to test our hypotheses is to reconstitute the NTA reaction in vitro using purified recombinant NAT enzymes, Ac-CoA, and our synthetic peptide substrates. This controlled environment allows for precise kinetic measurements, free from the complexities of the cellular milieu. A continuous, fluorescence-based assay is often preferred for its high throughput and real-time monitoring capabilities, making it ideal for screening against a panel of NATs and for detailed kinetic analysis.[10][11]

Experimental Protocol: Continuous Fluorescence-Based NAT Activity Assay

-

Reagents & Setup:

-

Purified recombinant human NAT enzymes (e.g., NatA, NatB, NatC).

-

Acetyl-Coenzyme A (Ac-CoA).

-

Synthetic peptide substrates: Met-Ala-Ser-OH (test substrate) and a known positive control substrate for each NAT (e.g., SASE... for NatA, MDEL... for NatB).

-

Coenzyme A (CoA) detection reagent (e.g., a thiol-sensitive fluorescent probe).

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 100 mM NaCl).

-

384-well microplate and a fluorescence plate reader.

-

-

Substrate Activity Measurement:

-

To each well, add assay buffer, the NAT enzyme, and the CoA detection reagent.

-

Initiate the reaction by adding a mixture of Ac-CoA and the peptide substrate (Met-Ala-Ser-OH or the positive control).

-

Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to the rate of CoA production and thus, enzyme activity.

-

Perform titrations of the peptide substrate to determine Michaelis-Menten kinetic parameters (Km and Vmax).

-

-

Inhibition Activity Measurement:

-

Set up the reaction as above, using the known positive control substrate for the target NAT.

-

Add varying concentrations of the test inhibitor, Ac-Met-Ala-Ser-OH.

-

Measure the reaction rates and plot them against the inhibitor concentration to determine the IC50.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform a matrix of experiments varying both substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or non-linear regression plots to calculate the inhibition constant (Ki).

-

Data Presentation: Hypothetical Kinetic Data

| NAT Enzyme | Peptide | Km (µM) | Ki (µM) | Interpretation |

| NatB | Met-Ala-Ser-OH | >500 | N/A | Very poor substrate |

| NatB | Ac-Met-Ala-Ser-OH | N/A | 75 | Moderate competitive inhibitor |

| NatC | Met-Ala-Ser-OH | No activity | N/A | Not a substrate |

| NatC | Ac-Met-Ala-Ser-OH | N/A | >1000 | Not an inhibitor |

Table 2: Example data table for summarizing the results of in vitro kinetic analysis.

Caption: Workflow for In Vitro NAT Kinetic Analysis.

Workflow 2: Cellular N-Terminomics Analysis

Causality: While in vitro assays are essential, they do not fully recapitulate the cellular environment. To validate our findings and assess potential off-target effects, we must determine how Ac-Met-Ala-Ser-OH impacts the N-acetylome in living cells. N-terminal proteomics, or N-terminomics, is a powerful mass spectrometry-based technique that allows for the global, quantitative analysis of N-terminally modified peptides, providing a snapshot of NAT activity across the proteome.[12]

Experimental Protocol: Quantitative N-Terminomics

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., HeLa or HEK293) in standard conditions.

-

Treat cells with varying concentrations of a cell-permeable version of Ac-Met-Ala-Ser-OH (e.g., an ester derivative) or a vehicle control for a defined period (e.g., 24 hours).

-

-

Protein Extraction and Digestion:

-

Harvest cells and lyse to extract total protein.

-

Alkylate and digest the proteome with a standard protease like trypsin. This generates a complex mixture of internal peptides and N-terminal peptides.

-

-

N-Terminal Peptide Enrichment:

-

This is the critical step. Use a method to selectively isolate the original N-terminal peptides. A common approach involves negative selection, where the free α-amino groups of internal tryptic peptides are chemically blocked, allowing for the subsequent enrichment of the naturally blocked (e.g., acetylated) N-terminal peptides.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein database to identify and quantify thousands of N-terminal peptides.

-

Compare the relative abundance of known NAT substrate N-termini between the treated and control samples. A significant decrease in the acetylation of NatB substrates, for example, would provide strong cellular evidence that Ac-Met-Ala-Ser-OH is an effective NatB inhibitor.

-

Sources

- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 2. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 5. Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Charting the N-Terminal Acetylome: A Comprehensive Map of Human NatA Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Mass spectrometry data confirming tetrameric α-synuclein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Machinery of Acyl-Peptide Hydrolase (APEH): A Technical Guide to the Cleavage of N-acetyl-methionine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: APEH at the Crossroads of Protein Quality Control

Acyl-peptide hydrolase (APEH), also known as acylamino-acid-releasing enzyme (AARE), is a ubiquitous cytosolic serine protease that plays a critical role in intracellular protein metabolism and quality control.[1] This enzyme is distinguished by its dual catalytic functions: a primary exopeptidase activity that removes N-acetylated amino acids from the N-terminus of peptides, and a secondary endopeptidase activity that targets and degrades oxidatively damaged proteins.[2][3] N-terminal acetylation is one of the most common protein modifications in eukaryotes, influencing protein stability, function, and localization. By catalyzing the cleavage of the N-terminal acetylated amino acid, APEH contributes to the recycling of amino acids and the generation of proteins with a free N-terminus.[1][4] This guide provides an in-depth exploration of the molecular mechanism by which APEH cleaves N-acetyl-methionine, a preferred substrate, and discusses the broader implications of this activity in cellular physiology, disease, and as a target for therapeutic intervention.

Architectural Blueprint of the APEH Enzyme

APEH is a member of the prolyl oligopeptidase (POP) family (clan SC, family S9) and exists as a homotetrameric protein with a total molecular weight of approximately 300 kDa.[1][5] Each of the four identical subunits, comprising 732 amino acid residues, folds into a distinctive two-domain architecture that is crucial for its catalytic function and substrate selectivity.[5] The catalytic domain possesses a classic α/β-hydrolase fold, which houses the enzyme's active site.[1] Sequestering this active site is a seven-bladed β-propeller domain, a structural feature characteristic of the S9 family of peptidases that acts as a gatekeeper, controlling substrate access.[1][6]

At the heart of the catalytic domain lies the highly conserved Ser-His-Asp catalytic triad, the functional apparatus for peptide bond hydrolysis.[6] A unique feature of mammalian APEH is the presence of a proline residue (Pro506) within the central β-sheet of the hydrolase domain. This "strand-breaker" residue induces a localized relaxation in the active site, creating a more spacious and versatile conformation.[6] This structural nuance is thought to be a key determinant of APEH's ability to accommodate a broad range of substrates, including those that are structurally diverse or modified, setting it apart from other more specific serine hydrolases.[6]

The Catalytic Cycle: A Step-by-Step Dissection of N-acetyl-methionine Cleavage

The cleavage of an N-acetylated peptide by APEH is a multi-step process orchestrated by the precise geometry and chemical properties of its active site. The hydrolysis of N-acetyl-methionine serves as a prime example of its canonical exopeptidase function.

Substrate Recognition and Binding

The initial interaction between APEH and its substrate is governed by a series of substrate-binding pockets that recognize the N-terminal residues of the peptide.[6] The N-acetyl group of the substrate is a critical recognition element, anchoring the peptide in the correct orientation for catalysis. The enzyme exhibits a preference for small, hydrophobic N-acetylated amino acids, with N-acetyl-methionine, N-acetyl-alanine, and N-acetyl-serine being among the most efficiently cleaved substrates.[4][7] The shape, size, and electrostatic environment of the S1 substrate-binding pocket are the primary determinants of this specificity.[6]

The Nucleophilic Attack and Formation of the Tetrahedral Intermediate

Once the substrate is properly docked, the catalytic triad initiates the hydrolysis reaction. The process begins with the deprotonation of the serine residue by the histidine, which is itself stabilized by the aspartate in a charge-relay system. This enhances the nucleophilicity of the serine's hydroxyl group, enabling it to launch an attack on the carbonyl carbon of the peptide bond of the N-acetyl-methionine residue. This results in the formation of a transient, high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site.

Figure 1: The catalytic cycle of N-acetyl-methionine cleavage by APEH.

Acyl-Enzyme Intermediate and Product Release

The tetrahedral intermediate then collapses, leading to the cleavage of the peptide bond. The C-terminal portion of the peptide, now with a free N-terminus, is released as the first product. This leaves the N-acetyl-methionine covalently attached to the catalytic serine residue, forming an acyl-enzyme intermediate. The final step is deacylation, where a water molecule, activated by the histidine, attacks the carbonyl carbon of the acyl-enzyme intermediate. This hydrolyzes the ester bond, releasing N-acetyl-methionine as the second product and regenerating the active enzyme, ready for another catalytic cycle.

Beyond Exopeptidase Activity: The Endopeptidase Function and Methionine Oxidation

A fascinating aspect of APEH's functionality is its ability to switch from an exopeptidase to an endopeptidase in response to cellular oxidative stress.[1][8] Under such conditions, proteins can become damaged through the oxidation of amino acid residues, with methionine being particularly susceptible to oxidation to form methionine sulfoxide. APEH recognizes these oxidized proteins and cleaves them internally, a function that has earned it the alternative name of oxidized protein hydrolase (OPH).[2] The presence of sulfoxide-modified methionines is a crucial prerequisite for this endoproteolytic activity.[1][8] The cleavage typically occurs on the C-terminal side of the oxidized methionine residue, with the efficiency of cleavage being influenced by the adjacent amino acids.[1][8] This endopeptidase function is a key component of the cellular machinery that eliminates cytotoxic, non-functional proteins, thereby mitigating the detrimental effects of proteotoxic stress.[1]

Physiological and Pathophysiological Implications of APEH Activity

Through its dual catalytic activities, APEH is deeply integrated into the maintenance of cellular protein homeostasis. Its exopeptidase function contributes to the cellular pool of free amino acids for new protein synthesis.[1] Its endopeptidase activity serves as a secondary defense mechanism, complementing the proteasome in the clearance of damaged proteins that can otherwise aggregate and lead to cellular dysfunction.[3]

Given its central role in managing protein quality, it is not surprising that dysregulation of APEH activity is implicated in various pathological states. Reduced APEH activity has been observed in diseases associated with high levels of oxidative stress and redox imbalances.[9][10] Furthermore, deletions in the APEH gene locus have been identified in several types of carcinomas, suggesting a potential role as a tumor suppressor.[5] Recent evidence also points to a role for APEH in the DNA damage response, where it may relocate to the nucleus to participate in the repair of DNA lesions.[11]

Methodologies for Interrogating APEH-Mediated Cleavage

The study of APEH's enzymatic activity is fundamental to understanding its biological role and for the development of targeted inhibitors. Standardized assays are essential for obtaining reliable and reproducible data.

Experimental Workflow for APEH Activity Assays

A typical workflow for measuring APEH activity involves the preparation of a biological sample (e.g., cell lysate or purified enzyme), incubation with a synthetic substrate, and detection of the product over time.

Figure 2: A generalized experimental workflow for an APEH activity assay.

Detailed Protocol 1: Fluorometric APEH Activity Assay

This protocol is adapted from methodologies used for measuring APEH exopeptidase activity with high sensitivity.[3]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Acetyl-Methionine-7-amino-4-methylcoumarin (Ac-Met-AMC) in DMSO.

-

Enzyme Preparation: Prepare dilutions of purified APEH or cell/tissue lysates in assay buffer.

-

-

Assay Procedure:

-

Pipette 90 µL of assay buffer into the wells of a 96-well black microplate.

-

Add 5 µL of the enzyme preparation to each well.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of the 10 mM Ac-Met-AMC substrate stock solution to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the increase in fluorescence emission at 470 nm (excitation at 380 nm) every 30 seconds for a total of 5-10 minutes.

-

Calculate the rate of reaction (velocity) from the linear portion of the progress curve.

-

Enzyme activity can be expressed as relative fluorescence units per minute per milligram of protein.

-

Detailed Protocol 2: APEH Inhibition Assay

This protocol allows for the determination of the inhibitory potential of a test compound against APEH.[1]

-

Reagent Preparation:

-

Prepare assay buffer, substrate stock, and enzyme solution as described in the activity assay protocol.

-

Inhibitor Stock Solution: Prepare a stock solution of the test inhibitor (e.g., AA74-1) in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor.

-

-

Assay Procedure:

-

In a 96-well plate, mix the APEH enzyme preparation with varying concentrations of the inhibitor (or vehicle control).

-

Pre-incubate the enzyme-inhibitor mixture for 30 minutes at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the Ac-Met-AMC substrate.

-

-

Data Acquisition and Analysis:

-

Monitor the reaction kinetics as described previously.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Data Presentation: Substrate Preference of APEH

The exopeptidase activity of APEH shows a clear preference for certain N-acetylated amino acids.

| N-acetylated Amino Acid | Relative Cleavage Efficiency | Reference |

| N-acetyl-Methionine | High | [7],[4] |

| N-acetyl-Alanine | High | [7],[4] |

| N-acetyl-Serine | Moderate to High | [7],[4] |

| Other N-acetylated Amino Acids | Lower | [7],[4] |

| Table 1: Substrate preference of APEH's exopeptidase activity. |

APEH as a Therapeutic Target: The Frontier of Drug Discovery

The involvement of APEH in pathologies characterized by oxidative stress and protein aggregation makes it an attractive target for therapeutic intervention.[9][10] The development of small-molecule inhibitors that can modulate APEH activity is an active area of research.[12] Such inhibitors could potentially be used to study the downstream consequences of APEH inhibition in various cellular processes and may offer therapeutic benefits in diseases where APEH activity is dysregulated. The design of potent and selective APEH inhibitors requires a deep understanding of the enzyme's active site architecture and catalytic mechanism.[12] Future challenges will involve developing inhibitors with desirable pharmacokinetic properties and demonstrating their efficacy and safety in preclinical and clinical settings.

Conclusion

The cleavage of N-acetyl-methionine by APEH is a fundamentally important process in cellular protein homeostasis. This technical guide has dissected the intricate molecular mechanism of this reaction, from the enzyme's unique structural features to the step-by-step catalytic cycle. The dual functionality of APEH as both an exopeptidase and an endopeptidase places it at a critical node in the cellular response to physiological turnover and pathological stress. A thorough understanding of its mechanism not only illuminates a core aspect of cell biology but also provides a solid foundation for the rational design of novel therapeutics targeting APEH in a range of human diseases.

References

-

Gogliettino, M. et al. (2021). Oxidized Substrates of APEH as a Tool to Study the Endoprotease Activity of the Enzyme. Antioxidants, 11(1), 53. Available at: [Link]

-

Scaloni, A. et al. (2021). Oxidized Substrates of APEH as a Tool to Study the Endoprotease Activity of the Enzyme. National Center for Biotechnology Information. Available at: [Link]

-

Dao, U. M. et al. (2024). Favorable Changes in Salivary Uric Acid and Acyl Peptide Enzyme Hydrolase Activity in a Photobiomodulation Pilot Study. ResearchGate. Available at: [Link]

-

Ma'ayan Lab. (n.d.). APEH Gene. Retrieved February 5, 2026, from [Link]

-

Marshall, K. et al. (2021). Acyl Peptide Enzyme Hydrolase (APEH) activity is inhibited by lipid metabolites and peroxidation products. ResearchGate. Available at: [Link]

-

CD Formulation. (n.d.). N-Acetyl-L-Methionine. Retrieved February 5, 2026, from [Link]

-

Hoernstein, S. et al. (2024). Acylamino acid-releasing enzyme, a bifunctional protease with a potential role in aging. Journal of Experimental Botany. Available at: [Link]

-

Covarrubias, C. et al. (2022). Differential Distribution and Activity Profile of Acylpeptide Hydrolase in the Rat Seminiferous Epithelium. International Journal of Molecular Sciences, 23(13), 7356. Available at: [Link]

-

Kiss-Szemán, G. et al. (2024). Ligand binding Pro‐miscuity of acylpeptide hydrolase, structural analysis of a detoxifying enzyme. The FEBS Journal. Available at: [Link]

-

UniProt. (2024). APEH - Acylamino-acid-releasing enzyme - Homo sapiens (Human). Retrieved February 5, 2026, from [Link]

-

Marshall, K. et al. (2021). Acyl Peptide Enzyme Hydrolase (APEH) activity is inhibited by lipid metabolites and peroxidation products. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1867(12), 166258. Available at: [Link]

-

Wikipedia. (n.d.). APEH (gene). Retrieved February 5, 2026, from [Link]

-

Struys, E. A. et al. (2011). Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines. Journal of Neurochemistry, 119(4), 736-742. Available at: [Link]

Sources

- 1. Oxidized Substrates of APEH as a Tool to Study the Endoprotease Activity of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Differential Distribution and Activity Profile of Acylpeptide Hydrolase in the Rat Seminiferous Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. APEH (gene) - Wikipedia [en.wikipedia.org]

- 6. Ligand binding Pro‐miscuity of acylpeptide hydrolase, structural analysis of a detoxifying serine hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APEH | Abcam [abcam.com]

- 8. Oxidized Substrates of APEH as a Tool to Study the Endoprotease Activity of the Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acyl Peptide Enzyme Hydrolase (APEH) activity is inhibited by lipid metabolites and peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gene - APEH [maayanlab.cloud]

- 12. APEH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

A Technical Guide to the Chemotactic Properties of N-formyl-Met-Ala-Ser versus Ac-Met-Ala-Ser-OH: The Critical Role of N-Terminal Modification in Immune Cell Migration

This in-depth technical guide is designed for researchers, scientists, and drug development professionals investigating the intricate mechanisms of chemotaxis. We will explore the profound impact of N-terminal peptide modifications on immune cell recruitment by comparing the chemotactic properties of the potent bacterial-derived chemoattractant, N-formyl-methionyl-alanyl-serine (N-formyl-Met-Ala-Ser), with its N-acetylated analogue, N-acetyl-methionyl-alanyl-serine (Ac-Met-Ala-Ser-OH). This comparative analysis will illuminate the structural basis of chemoattractant receptor activation and provide a robust experimental framework for assessing peptide-mediated chemotaxis.

Part 1: The Significance of N-Terminal Modifications in Chemotaxis

Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in inflammation, wound healing, and the immune response. A key class of molecules that initiate this cellular migration are N-formylated peptides, which are released by bacteria or from damaged mitochondria.[1][2] These peptides act as potent chemoattractants for phagocytic leukocytes, such as neutrophils.[3]

The N-terminal formyl group is a critical structural feature for the recognition of these peptides by Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors (GPCRs) expressed on the surface of immune cells.[1][3][4] This guide will delve into the structure-activity relationship of these peptides, contrasting the well-documented chemotactic activity of N-formyl-Met-Ala-Ser with the anticipated negligible activity of Ac-Met-Ala-Ser-OH, thereby underscoring the stringency of the receptor-ligand interaction. While some N-acetylated peptides have been shown to possess chemotactic activity, they are generally less potent than their formylated counterparts.[5][6]

Part 2: Molecular Basis of Differential Chemotactic Activity

The stark difference in the chemotactic potential of N-formyl-Met-Ala-Ser and Ac-Met-Ala-Ser-OH lies in their interaction with the Formyl Peptide Receptors (FPRs). In humans, this family consists of three members: FPR1, FPR2, and FPR3.[4]

N-formyl-Met-Ala-Ser: A Potent Agonist of FPRs

The N-formyl group of N-formyl-Met-Ala-Ser is the primary determinant for high-affinity binding to FPRs. This modification mimics the N-terminus of bacterial proteins, allowing the immune system to recognize it as a pathogen-associated molecular pattern (PAMP). The binding of N-formyl-Met-Ala-Ser to FPRs, particularly FPR1, initiates a signaling cascade that leads to directed cell movement.[3][7]

Ac-Met-Ala-Ser-OH: A Presumed Weak or Inactive Analogue

In contrast, the replacement of the N-formyl group with an acetyl group in Ac-Met-Ala-Ser-OH is expected to dramatically reduce or abolish its ability to bind and activate FPRs. The acetyl group is a common modification in eukaryotic proteins and therefore does not serve as a danger signal to the immune system. This structural alteration is predicted to render Ac-Met-Ala-Ser-OH a poor chemoattractant.

Comparative Molecular Properties

| Feature | N-formyl-Met-Ala-Ser | Ac-Met-Ala-Ser-OH |

| N-Terminal Group | Formyl (-CHO) | Acetyl (-COCH3) |

| Molecular Weight | 335.38 g/mol [8] | 349.41 g/mol |

| Predicted Receptor | Formyl Peptide Receptors (FPRs) | Unlikely to bind FPRs with high affinity |

| Expected Chemotactic Activity | High | Low to None |

Part 3: Experimental Workflow for Comparative Chemotaxis Analysis

To empirically validate the differential chemotactic properties of N-formyl-Met-Ala-Ser and Ac-Met-Ala-Ser-OH, a robust and quantitative experimental approach is essential. The Boyden chamber assay is a widely accepted and versatile method for this purpose.[9]

Detailed Protocol: Modified Boyden Chamber Assay

This protocol is optimized for the analysis of human neutrophil chemotaxis in response to the test peptides.

1. Reagent and Cell Preparation:

-

Peptides: Prepare stock solutions of N-formyl-Met-Ala-Ser and Ac-Met-Ala-Ser-OH in sterile, endotoxin-free DMSO. Further dilute to working concentrations in chemotaxis buffer (e.g., HBSS with 0.1% BSA).

-

Human Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Ensure high purity (>95%) and viability (>98%). Resuspend neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant Gradient: Prepare serial dilutions of N-formyl-Met-Ala-Ser (e.g., from 10^-11 M to 10^-6 M) and Ac-Met-Ala-Ser-OH (e.g., from 10^-9 M to 10^-4 M) in chemotaxis buffer. Use a known potent chemoattractant like fMLP as a positive control and chemotaxis buffer alone as a negative control.

2. Boyden Chamber Assembly:

-

Use a multi-well Boyden chamber apparatus with polycarbonate membranes (typically 3-5 µm pore size for neutrophils).

-

Add the peptide dilutions or control solutions to the lower wells of the chamber.

-

Carefully place the membrane over the lower wells, avoiding air bubbles.

-

Add the neutrophil suspension to the upper wells (inserts).

3. Incubation:

-

Incubate the assembled chamber in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes. The optimal incubation time should be determined empirically.

4. Quantification of Migration:

-

After incubation, remove the inserts and carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

-

Mount the membranes on glass slides and count the number of migrated cells in several high-power fields using a light microscope.

-

Alternatively, for higher throughput, cells can be stained with a fluorescent dye (e.g., Calcein-AM) prior to the assay, and the fluorescence of migrated cells can be quantified using a plate reader.

5. Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Plot the number of migrated cells as a function of peptide concentration to generate dose-response curves.

-

Determine the EC50 value (the concentration of peptide that elicits 50% of the maximal response) for N-formyl-Met-Ala-Ser.

-

Compare the maximal chemotactic response induced by N-formyl-Met-Ala-Ser to that of Ac-Met-Ala-Ser-OH.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.

Experimental Workflow Diagram

Caption: Comparative signaling pathways for the two peptides.

Part 5: Synthesis and Implications

This technical guide has detailed the profound difference in the chemotactic properties of N-formyl-Met-Ala-Ser and Ac-Met-Ala-Ser-OH, rooted in the specific recognition of the N-terminal formyl group by Formyl Peptide Receptors. The provided experimental framework offers a robust methodology for quantifying these differences.

The key takeaway for researchers and drug development professionals is the critical importance of N-terminal modifications in dictating the biological activity of peptides. This principle extends beyond chemotaxis and has significant implications for the design of novel therapeutics that target GPCRs. Understanding the structure-activity relationships of these peptides can inform the development of both agonists and antagonists of FPRs for the treatment of inflammatory diseases, autoimmune disorders, and cancer.

The lack of chemotactic activity of Ac-Met-Ala-Ser-OH makes it an ideal negative control in chemotaxis experiments, allowing for the precise dissection of FPR-mediated signaling. The comparative approach outlined in this guide provides a powerful tool for investigating the fundamental mechanisms of immune cell migration and for the screening and characterization of novel immunomodulatory compounds.

References

- Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology.

- Le, Y., Murphy, P. M., & Wang, J. M. (2002). Formyl-peptide receptors: a gateway to inflammation and infection. Trends in immunology, 23(11), 541-548.

- Panaro, M. A., & Cianciulli, A. (2020). The Formyl Peptide Receptors: A Family of Chemoattractant Receptors in Health and Diseases. International Journal of Molecular Sciences, 21(23), 9046.

- Todoki, K., et al. (1994). Neutrophil chemotactic N-acetyl peptides from the calpain small subunit are also chemotactic for immunocytes. FEBS letters, 354(2), 168-170.

- Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & growth factor reviews, 17(6), 501-519.

- Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161.

- Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., & Rossi, A. G. (2015). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation.

-

Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from [Link]

- Showell, H. J., Freer, R. J., Zigmond, S. H., Schiffmann, E., Aswanikumar, S., Corcoran, B., & Becker, E. L. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. The Journal of experimental medicine, 143(5), 1154-1169.

-

PubChem. (n.d.). For-Met-Ala-Ser-OH. Retrieved from [Link]

- Cattaneo, F., & Montuori, N. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International journal of molecular sciences, 14(4), 7939-7961.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 5. Neutrophil chemotactic N-acetyl peptides from the calpain small subunit are also chemotactic for immunocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and synthesis of chemotactic tripeptides from alkali-degraded whole cornea. A study of N-acetyl-proline-glycine-proline and N-methyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. For-Met-Ala-Ser-OH | C12H21N3O6S | CID 7408277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

Navigating the Cellular Maze: A Technical Guide to the Biological Stability of N-acetylated Tripeptides in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Peptide Stability in Therapeutics

The journey of a peptide-based drug candidate from discovery to clinical application is fraught with challenges, paramount among them being its biological stability. Unmodified peptides are often rapidly degraded by a plethora of proteases and peptidases within the body, severely limiting their therapeutic efficacy.[1][2][3] This in-depth technical guide focuses on a key strategy to enhance peptide stability: N-terminal acetylation. Specifically, we will delve into the biological stability of N-acetylated tripeptides within the complex enzymatic environment of cell lysates, providing both the theoretical underpinnings and practical methodologies for its assessment. Understanding and optimizing the stability of these small peptides is a critical step in the development of novel therapeutics.[3]

The Proteolytic Gauntlet: Understanding Peptide Degradation in Cell Lysates

Cell lysates represent a concentrated microcosm of the intracellular environment, teeming with a diverse array of enzymes capable of cleaving peptide bonds.[4][5] This process, known as proteolysis, is a fundamental biological mechanism, but a major hurdle for peptide-based drugs.[6] The primary culprits are proteases, which can be broadly categorized based on their catalytic mechanism.[7][8]

Major Classes of Proteases in Mammalian Cell Lysates:

-

Serine Proteases: Employ a serine residue in their active site for catalysis.

-

Cysteine Proteases: Utilize a cysteine thiol group for peptide bond cleavage.

-

Aspartic Proteases: Depend on two aspartic acid residues for their catalytic activity.

-

Metalloproteases: Require a metal ion, typically zinc, for their function.[8][9]

-

Threonine and Glutamic Proteases: Represent less common but still relevant classes of proteolytic enzymes.[8]

These enzymes can be further classified as endopeptidases, which cleave internal peptide bonds, or exopeptidases, which remove amino acids from the N- or C-terminus. The free N-terminus of a peptide is a particularly vulnerable site for degradation by aminopeptidases.[10]

The Protective Shield: The Role of N-terminal Acetylation

N-terminal acetylation, the covalent attachment of an acetyl group to the α-amino group of the N-terminal amino acid, is a common post-translational modification in eukaryotes.[11][12] This seemingly simple modification can have a profound impact on a peptide's biological stability.

The primary protective mechanism of N-acetylation is the "capping" of the N-terminus, which sterically hinders the binding of aminopeptidases.[10] By blocking this primary degradation pathway, N-acetylation can significantly increase the half-life of a peptide in a biological matrix.[10][13] Studies have demonstrated that N-terminal acetylation enhances the stability of peptides against degradation in various environments, including plasma and trypsin solutions.[13] This modification can be a crucial strategy for improving the in-vitro and in-vivo half-life of peptide-based therapeutics.[10]

However, the role of N-acetylation in protein and peptide stability can be complex. While it often acts as a protective shield, in some contexts, it has been paradoxically suggested to either inhibit or even promote substrate degradation.[11][14] For some proteins, N-terminal acetylation can create a degradation signal, or "Ac-degron," that targets the protein for destruction.[14] Therefore, the effect of N-acetylation on the stability of a specific tripeptide must be empirically determined.

Experimental Design for Assessing N-acetylated Tripeptide Stability

A robust and well-controlled experimental design is essential for accurately assessing the stability of N-acetylated tripeptides in cell lysates. The following workflow outlines the key steps and considerations.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Proteolysis - Wikipedia [en.wikipedia.org]

- 7. Microbial proteases and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How many types of proteases are there? | AAT Bioquest [aatbio.com]

- 9. annualreviews.org [annualreviews.org]

- 10. benchchem.com [benchchem.com]

- 11. research.rug.nl [research.rug.nl]

- 12. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Utilizing Ac-Met-Ala-Ser-OH for Characterizing NatB Acetyltransferase Activity

Abstract

N-terminal acetylation (NTA) is a ubiquitous and critical co-translational modification influencing a vast array of cellular processes, from protein stability to intermolecular interactions. The N-terminal acetyltransferase B (NatB) complex is a key enzyme in this process, responsible for acetylating approximately 20% of the human proteome.[1][2] Understanding the kinetics and substrate specificity of NatB is paramount for elucidating its biological roles and for the development of targeted therapeutics. This guide provides an in-depth technical framework for utilizing the model tetrapeptide, Ac-Met-Ala-Ser-OH, to accurately and reliably measure NatB acetyltransferase activity. We will delve into the molecular basis for this substrate's specificity, present a detailed, self-validating experimental protocol, and discuss the application of this system in kinetic analysis and inhibitor screening.

Introduction: The Significance of NatB-Mediated N-Terminal Acetylation

N-terminal acetylation, the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of a nascent polypeptide, is one of the most common protein modifications in eukaryotes.[3][4] This seemingly simple modification can have profound consequences, including:

-

Modulating Protein Stability: NTA can act as a protective shield, masking N-terminal degradation signals (N-degrons) and preventing proteins from being targeted for ubiquitination and subsequent proteasomal degradation.[3][4][5][6][7]

-

Influencing Protein Folding and Function: By neutralizing the positive charge of the N-terminus, acetylation alters the protein's physicochemical properties, which can impact proper folding, localization, and interaction with other proteins.[2][5]

-

Regulating Cellular Processes: Through its effects on protein homeostasis, NTA is implicated in a wide range of cellular activities, including cell proliferation, migration, and stress responses.[1][8]

The NatB complex, a heterodimer composed of the catalytic subunit NAA20 and the auxiliary subunit NAA25, plays a crucial role in this process.[1][2][9] It exhibits stringent substrate specificity, primarily targeting proteins with an N-terminus where the initiator methionine (iMet) is retained and followed by an acidic or amidic amino acid (Asp, Glu, Asn, Gln).[1][9] Given its involvement in fundamental cellular pathways, dysregulation of NatB activity has been linked to various diseases, making it an attractive target for drug discovery.[10]

The Model Substrate: Ac-Met-Ala-Ser-OH

To study the enzymatic activity of NatB in a controlled in vitro setting, a well-defined substrate is essential. While full-length proteins can be used, synthetic peptides offer superior purity, reproducibility, and ease of handling. The tetrapeptide Ac-Met-Ala-Ser-OH is an effective and commonly utilized model substrate for NatB for several key reasons:

-

Mimics the Canonical NatB Recognition Motif: The N-terminal sequence Met-Ala represents a canonical recognition site for NatB. Structural studies have revealed that the first two amino acids of a substrate peptide, particularly the methionine and the subsequent acidic residue, are the primary determinants of binding to the active site of the NAA20 subunit.[9] The hydrogen bonds formed between the substrate's second amino acid (Asp in the crystal structure) and residues within the NAA20 active site are critical for specificity.[9]

-

High Specificity: The Met-Ala sequence ensures high specificity for NatB over other N-terminal acetyltransferases like NatA or NatC, which recognize different N-terminal motifs. This minimizes off-target activity and ensures that the measured acetylation is directly attributable to NatB.

-

Solubility and Purity: As a short peptide, Ac-Met-Ala-Ser-OH can be synthesized to a high degree of purity and exhibits good solubility in aqueous buffers used for enzymatic assays.

Core Experimental Workflow: In Vitro NatB Activity Assay

A robust and reliable assay is the cornerstone of enzymatic studies. The following protocol outlines a common method for measuring NatB activity using Ac-Met-Ala-Ser-OH, which can be adapted for kinetic analysis and inhibitor screening. This protocol is based on a radiometric assay, which is highly sensitive and directly measures the incorporation of the acetyl group.

Principle of the Assay

The assay quantifies the transfer of a radiolabeled acetyl group from [¹⁴C]-Acetyl-CoA to the N-terminus of the Ac-Met-Ala-Ser-OH peptide, catalyzed by purified NatB enzyme. The reaction is stopped, and the acetylated peptide product is separated from the unreacted [¹⁴C]-Acetyl-CoA. The amount of radioactivity incorporated into the peptide is then measured using a scintillation counter, providing a direct measure of enzyme activity.

Mandatory Visualizations

Caption: Enzymatic reaction catalyzed by NatB.

Caption: General workflow for the NatB enzymatic assay.

Detailed Experimental Protocol

Reagents and Materials:

-

Purified, active NatB enzyme complex (NAA20/NAA25)

-

Ac-Met-Ala-Ser-OH peptide (high purity, >95%)

-

[¹⁴C]-Acetyl-Coenzyme A

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT

-

Stop Solution: 10% Acetic Acid

-

Scintillation fluid

-

Microcentrifuge tubes

-

Liquid scintillation counter

-

Method for separation (e.g., C18 reverse-phase HPLC system or cation exchange resin)

Protocol Steps:

-

Reaction Master Mix Preparation: Prepare a master mix containing the assay buffer, Ac-Met-Ala-Ser-OH peptide, and [¹⁴C]-Acetyl-CoA. The final concentrations in the reaction should be optimized, but a good starting point is 200 µM peptide and 100 µM [¹⁴C]-Acetyl-CoA.

-

Enzyme Dilution: Dilute the purified NatB enzyme in cold assay buffer to a suitable concentration. The optimal enzyme concentration should result in a linear reaction rate for the desired incubation time (e.g., 10-20% substrate conversion).

-

Reaction Initiation: In a microcentrifuge tube, combine the reaction master mix with the diluted NatB enzyme to a final volume of 50 µL. To ensure the reaction starts simultaneously for all samples, add the enzyme last.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15 minutes). It is crucial to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of the stop solution (e.g., 10% acetic acid).[11]

-

Product Separation: Separate the [¹⁴C]-acetylated peptide from the unreacted [¹⁴C]-Acetyl-CoA. This is a critical step to reduce background noise.

-

HPLC Method: Inject the quenched reaction mixture onto a C18 reverse-phase column and elute with a gradient of acetonitrile in water with 0.1% TFA.[12] Collect fractions and measure the radioactivity of the fraction corresponding to the acetylated peptide.

-

Resin Method: A simpler, higher-throughput method involves using a cation exchange resin. The positively charged unacetylated peptide will bind to the resin, while the acetylated product (with its neutralized N-terminus) and the negatively charged Acetyl-CoA will be in the flow-through. The radioactivity of the flow-through is then measured.

-

-

Quantification: Add an appropriate volume of the collected fraction or flow-through to a scintillation vial with scintillation fluid. Measure the counts per minute (CPM) using a liquid scintillation counter.

-

Self-Validating Controls: To ensure the integrity of the results, the following controls must be included in every experiment:

-

No Enzyme Control: Replace the NatB enzyme with an equal volume of assay buffer. This accounts for any non-enzymatic acetylation.

-

No Peptide Control: Replace the Ac-Met-Ala-Ser-OH peptide with an equal volume of assay buffer. This measures background signal from the [¹⁴C]-Acetyl-CoA.

-

Time-Zero Control: Stop the reaction immediately after adding the enzyme. This establishes the baseline at the start of the reaction.

-

Data Analysis and Interpretation

The raw data (CPM) from the scintillation counter needs to be converted into a meaningful measure of enzyme activity, typically expressed as specific activity (e.g., pmol of product formed per minute per mg of enzyme).

Calculating Specific Activity:

-

Determine the specific activity of the [¹⁴C]-Acetyl-CoA stock (CPM/pmol). This is done by counting a known amount of the stock solution.

-

Subtract the background CPM (from the no-enzyme or no-peptide control) from the experimental sample CPM.

-

Convert the net CPM to pmol of acetylated peptide using the specific activity of the [¹⁴C]-Acetyl-CoA.

-

Calculate the specific activity using the following formula:

Specific Activity = (pmol of product) / (incubation time in min × mg of enzyme)

Kinetic Analysis:

To determine the kinetic parameters of NatB, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), the assay is performed with varying concentrations of one substrate while keeping the other constant.[11][13][14]

-

Varying Peptide Concentration: Keep the concentration of [¹⁴C]-Acetyl-CoA constant and saturating (typically 5-10 times the Km, if known) and vary the concentration of Ac-Met-Ala-Ser-OH.

-

Varying Acetyl-CoA Concentration: Keep the concentration of the peptide constant and saturating and vary the concentration of [¹⁴C]-Acetyl-CoA.

The initial reaction velocities are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[11][15]

| Parameter | Description | Typical Range for NatB |

| Km (Peptide) | The concentration of peptide at which the reaction rate is half of Vmax. Reflects the affinity of the enzyme for the peptide substrate. | 10 - 100 µM |

| Km (Ac-CoA) | The concentration of Acetyl-CoA at which the reaction rate is half of Vmax. Reflects the affinity for the acetyl donor. | 20 - 100 µM |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | 0.1 - 10 s⁻¹ |

| kcat/Km | The catalytic efficiency of the enzyme. | 10³ - 10⁵ M⁻¹s⁻¹ |

Note: These values are illustrative and can vary depending on the specific NatB ortholog and reaction conditions.

Advanced Applications: Inhibitor Screening

This assay system is readily adaptable for high-throughput screening (HTS) of small molecule inhibitors of NatB, which is of significant interest in drug discovery.[10][16][17][18][19]

Protocol for IC₅₀ Determination:

-

Perform the NatB activity assay as described above, using substrate concentrations around their Km values to ensure sensitivity to competitive inhibitors.

-

Include a range of concentrations of the putative inhibitor in the reaction mixture.

-

Measure the enzyme activity at each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

The model substrate Ac-Met-Ala-Ser-OH provides a specific, reliable, and versatile tool for the quantitative analysis of NatB acetyltransferase activity. The detailed protocol and data analysis framework presented in this guide offer a robust system for characterizing the kinetic properties of NatB and for the discovery of novel inhibitors. By adhering to the principles of self-validating controls and rigorous data interpretation, researchers can generate high-quality, reproducible data, advancing our understanding of this crucial enzyme and its role in cellular physiology and disease.

References

-

NatB - Wikipedia . Wikipedia. Available at: [Link]

-

Liu, C., et al. (2026). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies . The Journal of Organic Chemistry. Available at: [Link]

-

Hong, H., et al. (2017). Molecular Basis of Substrate Specific Acetylation by N-Terminal Acetyltransferase NatB . Structure. Available at: [Link]

-

Varland, D. A., et al. (2022). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity . bioRxiv. Available at: [Link]

-

He, L., et al. (2017). Structure-Based Discovery of Natural Product-Like TNF-α Inhibitors . Molecules. Available at: [Link]

-

Butcher, N. J., et al. (2021). Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant . Archives of Toxicology. Available at: [Link]

-

Porta, E. O. J., et al. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes . ChemRxiv. Available at: [Link]

-

What are NAT1 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

-

Van Damme, P., et al. (2012). N-terminal acetylome analyses and functional insights of the N-terminal acetyltransferase NatB . Proceedings of the National Academy of Sciences. Available at: [Link]

-

Kuk, C., et al. (2009). Kinetic characterisation of arylamine N-acetyltransferase from Pseudomonas aeruginosa . BMC Biochemistry. Available at: [Link]

-

Zhang, M., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors . Proceedings of the National Academy of Sciences. Available at: [Link]

-

Porta, E. O. J., et al. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes . ResearchGate. Available at: [Link]

-

Linster, E., et al. (2020). NatB-Mediated N-Terminal Acetylation Affects Growth and Biotic Stress Responses . Frontiers in Plant Science. Available at: [Link]

-

Han, Q., & Hoffman, R. M. (2008). Nonradioactive enzymatic assay for plasma and serum vitamin B(6) . Nature Protocols. Available at: [Link]

-

Varland, D. A., et al. (2022). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity . bioRxiv. Available at: [Link]

-

Goldstein, D. M., et al. (2017). Drug–Target Kinetics in Drug Discovery . ACS Chemical Neuroscience. Available at: [Link]

-

Deme, J. C., et al. (2020). Molecular Basis for N-terminal Alpha-Synuclein Acetylation by Human NatB . bioRxiv. Available at: [Link]

-

McTiernan, N., et al. (2025). Illuminating the impact of N-terminal acetylation: from protein to physiology . Trends in Biochemical Sciences. Available at: [Link]

-

Sengupta, S., et al. (2022). Elucidating the Kinetic Mechanism of Human METTL16 . Biochemistry. Available at: [Link]

-

Al-Hussain, A. M., et al. (2022). Naturally occurring plant-based anticancerous candidates as prospective ABCG2 inhibitors: an in silico drug discovery study . Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Protocol for enzyme assays . The Royal Society of Chemistry. Available at: [Link]

-

Drazic, A., et al. (2020). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation . Trends in Biochemical Sciences. Available at: [Link]

-

Hwang, C. S., et al. (2010). Control of protein degradation by N-terminal acetylation and the N-end rule pathway . Experimental & Molecular Medicine. Available at: [Link]

Sources

- 1. NatB - Wikipedia [en.wikipedia.org]

- 2. Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 5. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity | bioRxiv [biorxiv.org]

- 6. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pnas.org [pnas.org]

- 9. Molecular Basis of Substrate Specific Acetylation by N-Terminal Acetyltransferase NatB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are NAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetic characterisation of arylamine N-acetyltransferase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Structure-Based Discovery of Natural Product-Like TNF-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Naturally occurring plant-based anticancerous candidates as prospective ABCG2 inhibitors: an in silico drug discovery study - PMC [pmc.ncbi.nlm.nih.gov]

Difference between Ac-Met-Ala-Ser-OH and free Met-Ala-Ser peptides

Structural Divergence, Physicochemical Properties, and Stability Profiles[1][2]

Executive Summary

In peptide therapeutics and proteomics, the distinction between N-terminally acetylated (Ac-Met-Ala-Ser-OH ) and free amine (H-Met-Ala-Ser-OH ) peptides is not merely a synthetic choice but a determinant of biological half-life, solubility, and receptor affinity.[1][2]

This guide analyzes the critical differences between these two species. The core insight for this specific sequence lies in the Methionine Aminopeptidase (MAP) pathway: the free peptide H-Met-Ala-Ser is a high-affinity substrate for MAP-mediated degradation due to the small side chain of Alanine at the P1' position.[1] Acetylation abolishes this vulnerability, shifting the peptide from a transient metabolic intermediate to a stable structural mimic.

Part 1: Structural & Physicochemical Divergence[1][2]

The modification of the N-terminus fundamentally alters the electronic landscape of the peptide.

1.1 Electronic State and Charge Distribution

At physiological pH (7.4), the two peptides exhibit distinct charge states which drive their solubility and interaction potential.

-

H-Met-Ala-Ser-OH (Free Amine): Exists as a zwitterion .[1][2] The N-terminal amine is protonated (

), and the C-terminal carboxylate is deprotonated ( -

Ac-Met-Ala-Ser-OH (Acetylated): The acetylation caps the N-terminus with a neutral amide bond (

).[1][2] Only the C-terminal carboxylate remains charged (

1.2 Hydrophobicity and HPLC Retention

Acetylation acts as a "hydrophobic mask."[1][2] By eliminating the highly polar, positively charged amine, the global hydrophobicity of the peptide increases.

-

LogP Shift: The free peptide has a LogP of approx. -4.0 (highly hydrophilic).[1][2] Acetylation shifts this to approx.[1][2] -1.1, making it significantly more lipophilic [1].[1][2]

-

Chromatographic Consequence: On Reversed-Phase HPLC (C18 column), Ac-Met-Ala-Ser-OH will elute later than H-Met-Ala-Ser-OH.[1][2] Expect a retention time shift corresponding to ~5% higher acetonitrile concentration [2].[1][2]

Table 1: Comparative Physicochemical Profile

| Feature | H-Met-Ala-Ser-OH (Free) | Ac-Met-Ala-Ser-OH (Capped) |

| N-Terminus | Primary Amine ( | Acetamide ( |

| Net Charge (pH 7.4) | 0 (Zwitterionic) | -1 (Anionic) |

| Hydrophobicity (LogP) | ~ -4.0 (High Water Sol.)[1][2] | ~ -1.1 (Improved Lipid Sol.)[1][2] |

| RP-HPLC Retention | Early Elution | Late Elution (+5-10% ACN) |

| Solubility | High in aqueous buffer | High in aqueous; improved in DMSO/MeOH |

Part 2: Enzymatic Stability & The MAP Pathway

This is the most critical biological differentiator.[2] The sequence Met-Ala-Ser is biologically unique because it adheres to the substrate specificity rules of Methionine Aminopeptidase (MAP) .[1]

2.1 The "Small Residue" Rule

MAP removes the N-terminal Methionine only if the second residue (P1') has a small, uncharged side chain (specifically Gly, Ala, Ser, Cys, Pro, Thr, or Val) [3, 4].

-

H-Met-Ala-Ser: The P1' residue is Alanine (small).[1][2] Therefore, this free peptide is an optimal substrate for MAP.[2] In serum or cytosol, the Met will be rapidly cleaved, leaving H-Ala-Ser-OH.[1][2]

-

Ac-Met-Ala-Ser: The acetyl group sterically blocks the active site of aminopeptidases.[1][2] MAP cannot bind or cleave the acetylated Met.[2]

2.2 Visualization of Degradation Logic

Figure 1: Differential stability pathway.[1][2] The free peptide is susceptible to MAP due to the specific Met-Ala sequence, whereas the acetylated form evades recognition.

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

3.1 Synthesis: On-Resin Acetylation (SPPS)

Objective: Convert H-Met-Ala-Ser-Resin to Ac-Met-Ala-Ser-Resin.[1][2] Note: Methionine is sensitive to oxidation.[1][2] Perform acetylation under inert atmosphere (Argon) if possible, or minimize exposure time.[1][2]

-

Coupling Completion: Ensure the final Met residue is Fmoc-deprotected and the resin is washed (DMF x3, DCM x3).[2]

-

Capping Solution: Prepare a solution of Acetic Anhydride (Ac₂O) / Diisopropylethylamine (DIEA) / DMF in a ratio of 1:2:7 (v/v/v).

-

Reaction: Add 5 mL of capping solution per gram of resin. Shake at room temperature for 15–20 minutes .

-

Validation (Kaiser Test):

-

Cleavage: Proceed with standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H₂O).[1][2] Crucial: Add ammonium iodide or DMS if Met oxidation is observed.[1][2]

3.2 Serum Stability Assay (LC-MS Based)

Objective: Quantify the half-life extension provided by acetylation.[1][2]

Materials:

-

Internal Standard (IS): Isotopically labeled peptide or a structural analog (e.g., H-Phe-Ala-Ser-OH).[1][2]

-

Precipitation Agent: 1% Formic Acid in Acetonitrile (cold).[1][2]

Workflow:

-

Preparation: Dissolve both peptides (Ac-MAS and H-MAS) in water to 1 mM stock.

-

Incubation: Add peptide to serum (final conc. 10 µM) at 37°C.

-

Sampling: At T=0, 5, 15, 30, 60, and 120 mins, remove 50 µL aliquots.

-

Quenching: Immediately add 200 µL cold Precipitation Agent to stop enzymatic activity. Vortex 30s. Centrifuge at 14,000 x g for 10 mins.

-

Analysis: Inject supernatant onto RP-HPLC (C18). Monitor disappearance of parent peak.[2]

Part 4: Biological Mimicry & Application

Why choose one over the other?

-

Ac-Met-Ala-Ser-OH (The Mimic):

-

Use Case: Mimicking the N-terminus of a mature, post-translationally modified protein. Most eukaryotic proteins are N-terminally acetylated.[1][2][3][4] If you are studying protein-protein interactions (PPI) where the N-terminus is buried or part of an interface, the acetylated form is the biologically relevant species.

-

Helicity: Acetylation supports

-helix formation by neutralizing the helix dipole (N-terminus is positive in the helix dipole; removing this charge stabilizes the helix).[1]

-

-

H-Met-Ala-Ser-OH (The Substrate):

References

-

PubChem Compound Summary. (2025). Ac-Met-Ala-Ser-OH and H-Met-Ala-Ser-OH Physicochemical Data. National Library of Medicine.[2][5][6] Link[1][2][6]

-

Krokhin, O. V., et al. (2017).[1][2][7] Peptide retention time prediction: Effect of N-terminal acetylation. Journal of Chromatography A. Link

-

Frottin, F., et al. (2006).[1][2] The proteomics of N-terminal methionine cleavage. Molecular & Cellular Proteomics. Link

-

Xiao, Q., et al. (2010).[1][2] Substrate Specificity of Methionine Aminopeptidases. Biochemistry. Link

-

Nguyen, T., et al. (2018).[1][2] Optimized Peptide Extraction Method for Analysis of Serum Stability. Bioanalysis. Link[1][2]

Sources

- 1. Ac-Met-Met-Ala-Ser-al | C18H32N4O6S2 | CID 101043849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ser-Ala-Met | C11H21N3O5S | CID 145457657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. For-Met-Ala-Ser-OH | C12H21N3O6S | CID 7408277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ac-Met-Ala-Ser-OH | C13H23N3O6S | CID 7408270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Deep-Dive: Identification of Ac-Met-Ala-Ser in Mitochondrial Protein Processing

The following technical guide details the identification, characterization, and significance of the Ac-Met-Ala-Ser (N-acetyl-methionyl-alanyl-serine) motif within mitochondrial protein processing. This guide addresses the peptide both as a biological analyte—indicative of specific N-terminal processing events—and as a critical model substrate in proteomic workflows.

Executive Summary

The identification of Ac-Met-Ala-Ser represents a high-precision checkpoint in mitochondrial proteomics. Biologically, it serves as a sentinel for the "retained Methionine" pathway, indicating a divergence from the canonical deformylation-cleavage cascade. In biotechnological applications, it is a frequent N-terminal signature of recombinant proteins (often derived from engineered start sites) and a gold-standard substrate for assaying Peptide Deformylase (PDF) and Methionine Aminopeptidase (MAP) activity.

This guide provides the experimental logic, mass spectrometry (MS) workflows, and data interpretation frameworks required to definitively identify this sequence and distinguish it from isobaric interferences (e.g., formylated variants).

Part 1: The Biological & Structural Context

To identify Ac-Met-Ala-Ser, one must first understand its origin. In the mitochondrial matrix, protein synthesis is initiated with N-formylmethionine (fMet) , distinct from the cytosolic Met . The presence of an acetylated (Ac) rather than formylated (f) or free amine group on the N-terminal Met-Ala-Ser sequence implies a specific processing history.

The Processing Cascade

Canonical processing of a mitochondrial nascent chain (or a recombinant mimic) starting with fMet-Ala-Ser follows a strict enzymatic order. The detection of Ac-Met-Ala-Ser indicates a specific "escape" or "modification" event:

-

Initiation: Protein synthesis starts with fMet-Ala-Ser...

-

Deformylation: Mitochondrial Peptide Deformylase (PDF) removes the formyl group (

).-

Result:H₂N-Met-Ala-Ser...

-

-

Methionine Excision (The Branch Point):

-

Canonical Route: Since the second residue is Alanine (small radius,

), Methionine Aminopeptidase (MAP) typically cleaves the initiator Met. -

Result:H₂N-Ala-Ser... (which may then be acetylated to Ac-Ala-Ser).

-

The "Retained" Route (Target of Interest): If MAP cleavage is inefficient (due to steric hindrance, kinetics, or overexpression in recombinant systems), the Met is retained.

-

-

Acetylation: An N-terminal Acetyltransferase (NAT) transfers an acetyl group from Acetyl-CoA to the

-amine of the retained Met.-

Final Analyte:Ac-Met-Ala-Ser...

-

The "Artifact" Relevance (Recombinant Proteins)

In drug development and structural biology, Met-Ala-Ser is a ubiquitous N-terminal sequence generated by cloning strategies (e.g., NcoI restriction sites often necessitate a Met-Ala start). Verifying the status of this N-terminus (Ac-Met vs. Free Met) is critical because N-terminal acetylation can alter protein stability, immunogenicity, and half-life.

Part 2: Analytical Workflow (Mass Spectrometry)

The identification of Ac-Met-Ala-Ser requires distinguishing it from fMet-Ala-Ser (mass difference of ~42.01 Da vs 27.99 Da) and Oxidized Met variants.

Step 1: Sample Preparation & Enrichment (N-Terminomics)

Standard shotgun proteomics often fails to identify N-termini due to the dominance of internal tryptic peptides. We utilize a Negative Enrichment Strategy to isolate the N-terminal peptides.

Protocol: COFRADIC-based N-terminal Enrichment

-

Lysis & Denaturation: Lyse mitochondria in 6M Guanidine HCl to prevent proteolytic degradation.

-

Reduction & Alkylation: TCEP (10 mM) followed by Chloroacetamide (40 mM).

-

Acetylation (Blocking): Treat free amines (Lysine side chains and free N-termini) with heavy-labeled acetic anhydride (

-acetylation) or standard NHS-acetate.-

Crucial Logic: Naturally blocked N-termini (like our target Ac-Met-Ala-Ser ) are chemically inert to this step. They retain their light (natural) isotopes.

-

-

Digestion: Trypsin digestion.[1]

-

RP-HPLC Fractionation: Separate peptides.

-

TNBS/Primary Amine Reaction: Treat fractions with 2,4,6-trinitrobenzenesulfonic acid (TNBS). This reacts with neo-N-termini generated by trypsin, making them very hydrophobic.

-

Secondary HPLC: The hydrophobic neo-N-termini shift in retention time. The naturally blocked N-termini (Ac-Met-Ala-Ser) do not shift and are collected for MS.

Step 2: Mass Spectrometry Parameters[2]

-

Instrument: Orbitrap Eclipse or Lumos (High Resolution is mandatory to resolve Ac vs Trimethylation vs Formyl).

-

Fragmentation: HCD (Higher-energy C-trap Dissociation) is preferred for acetylated peptides to generate diagnostic immonium ions.

Target Mass Calculation (Monoisotopic):

-

Met (M): 131.0405 Da

-

Ala (A): 71.0371 Da

-

Ser (S): 87.0320 Da

-

Acetylation (Ac): 42.0106 Da

-

Water Loss (Peptide Bond): -18.0106 Da (x2)

-

Total [M+H]+: Calculate precisely for the tripeptide Ac-M-A-S.

-

Precursor m/z: ~297.1 (Verify with exact calculator based on C/H/N/O/S composition).

-

Step 3: Diagnostic Ions (The "Fingerprint")

To confirm Ac-Met-Ala-Ser and rule out false positives, look for these specific MS/MS features:

| Feature | m/z (Approx) | Description |

| b2 Ion | ~244.1 | Ac-Met-Ala fragment. Strong intensity in HCD. |

| y2 Ion | ~159.1 | Ala-Ser fragment. |

| Ac-Met Immonium | 146.06 | Diagnostic marker for N-terminal Acetyl-Methionine. |

| Met Immonium | 104.05 | Standard Methionine marker. |

| [M-64] Neutral Loss | Precursor - 64 Da | Loss of Methanesulfenic acid (CH₃SOH) from oxidized Met side chain (if Met is oxidized). |

Part 3: Data Visualization & Logic

The Processing Logic (Graphviz)

The following diagram illustrates the decision matrix for a mitochondrial protein starting with Met-Ala-Ser. It highlights where Ac-Met-Ala-Ser is generated versus the canonical Ala-Ser product.

Caption: Decision tree for mitochondrial N-terminal processing. The red path indicates the formation of the Ac-Met-Ala-Ser target due to MAP cleavage failure or regulation.

Comparative Data: Ac-Met vs. f-Met

Distinguishing Acetylation from Formylation is the most common error in this workflow.

| Property | Acetyl (Ac-Met-Ala-Ser) | Formyl (f-Met-Ala-Ser) | Differentiation Strategy |